molecular formula C19H25N5O B2658097 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 2034346-54-6

1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2658097
CAS No.: 2034346-54-6
M. Wt: 339.443
InChI Key: WOIDAQHBBSARQI-UHFFFAOYSA-N
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Description

1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure that makes it suitable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The process often includes:

    Formation of the tetrahydroquinazoline ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the piperidine ring: This step usually involves a nucleophilic substitution reaction.

    Formation of the pyrrole ring: This can be done through a condensation reaction.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological molecules.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide
  • 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
  • 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

Uniqueness

What sets 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications, such as drug discovery and material synthesis.

Properties

IUPAC Name

1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-23-10-4-7-17(23)19(25)22-14-8-11-24(12-9-14)18-15-5-2-3-6-16(15)20-13-21-18/h4,7,10,13-14H,2-3,5-6,8-9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIDAQHBBSARQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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